molecular formula C9H8N2O3S B7847189 2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B7847189
M. Wt: 224.24 g/mol
InChI Key: CRUZXGRCCLHZPQ-UHFFFAOYSA-N
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Description

2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a chemical scaffold of significant interest in medicinal chemistry research due to its association with a diverse range of biological activities. This compound belongs to the thiazolo[3,2-a]pyrimidine class of heterocycles, which have been extensively investigated for their pharmacological potential . Scientific studies on related analogs have demonstrated that this core structure can be developed into agents with notable antimicrobial properties against various bacterial and fungal strains . Furthermore, research indicates that certain thiazolo[3,2-a]pyrimidine derivatives exhibit substantial anti-inflammatory and analgesic (pain-relieving) effects, with some compounds showing a gradual increase in activity that reaches its maximum several hours after administration in experimental models, making them a subject of interest for pharmacological profiling . The versatility of this scaffold is highlighted by its appearance in research targeting other therapeutic areas, including anticancer applications. Some synthesized derivatives have shown observed activity against specific cancer cell lines, such as Renal UO-31, and have been analyzed for their potential correlation with known molecular pathways, such as mTOR inhibition . The compound is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-5-2-7(12)11-6(3-8(13)14)4-15-9(11)10-5/h2,4H,3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUZXGRCCLHZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetic Acid Group Incorporation via Knoevenagel Condensation

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times for thiazolo[3,2-a]pyrimidine formation. For instance, cyclocondensation of 2-aminothiazole with ethyl acetoacetate under microwave conditions (150°C, 20 min) achieves 78% yield of the core structure, compared to 65% under conventional heating. This method is adaptable for introducing acetic acid groups via in-situ ester hydrolysis, reducing total synthesis time from 12 h to 4 h.

Hydrolysis of Ester Precursors

Ethyl Ester Hydrolysis

Starting from ethyl 2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate , hydrolysis with aqueous NaOH (2M, 70°C, 6 h) affords the carboxylic acid in 90% yield. The ester precursor is synthesized via alkylation of the thiazolo[3,2-a]pyrimidine core with ethyl bromoacetate, though this step requires strict anhydrous conditions to prevent by-product formation.

Table 2: Hydrolysis Optimization for Acetic Acid Formation

Ester PrecursorBaseTemperature (°C)Time (h)Yield (%)
Ethyl esterNaOH (2M)70690
Methyl esterLiOH (1M)80885

One-Pot Synthesis Approaches

A novel one-pot method combines thiourea , ethyl acetoacetate , and chloroacetic acid in ethanol under reflux, achieving 70% yield of the target compound. This strategy eliminates intermediate isolation steps, with IR and NMR data confirming direct formation of the acetic acid moiety (IR: 1705 cm⁻¹ for C=O; 1H NMR: δ 3.75 ppm for CH2COOH) .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolopyrimidine derivatives.

    Substitution: Formation of alkylated or arylated thiazolopyrimidine derivatives.

Scientific Research Applications

Pharmacological Applications

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit a range of pharmacological properties:

  • Anticancer Activity : Compounds with similar structures have been shown to inhibit cancer cell proliferation. For instance, studies indicate that thiazolo-pyrimidines can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
  • Antimicrobial Properties : Thiazolo[3,2-a]pyrimidines have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, making it a candidate for treating conditions like arthritis. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s. They appear to modulate neurotransmitter levels and reduce oxidative stress .

Agricultural Applications

Emerging studies suggest that 2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid may also serve as a plant growth regulator:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of derivatives of this compound on breast cancer cells. The findings showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against various bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid with structurally related thiazolo[3,2-a]pyrimidine derivatives, focusing on molecular features, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound -CH₃ at position 7; -CH₂COOH at position 3 C₉H₈N₂O₃S 224.23 Enhanced hydrogen-bonding capacity due to acetic acid group; anti-fibrotic activity
(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid No methyl group; -CH₂COOH at position 3 C₈H₈N₂O₃S 212.22 Reduced steric bulk; potential for improved solubility
(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid -CH₃ at position 6; -CH₂COOH at position 3 C₉H₁₀N₂O₃S 226.25 Positional isomerism alters electronic distribution; uncharacterized bioactivity
2-[({5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid -CH₂-S-CH₂COOH at position 7 C₉H₈N₂O₃S₂ 256.30 Sulfanyl linker may enhance metabolic stability; limited pharmacological data

Physicochemical Properties

  • Solubility : The acetic acid group in the target compound improves aqueous solubility compared to ester or amide derivatives (e.g., compound 28a ) .
  • Melting Point : The aspartic acid derivative (compound 35 ) has a high melting point (253.1–256.8 °C), suggesting strong crystalline packing due to hydrogen bonding .
  • Hydrogen Bonding : The acetic acid moiety enables robust intermolecular interactions, as evidenced by crystallographic studies .

Biological Activity

2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of C₉H₈N₂O₃S and a molecular weight of approximately 224.23 g/mol. Its structure includes a thiazolo[3,2-a]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₉H₈N₂O₃S
Molecular Weight224.23 g/mol
CAS Number1226208-46-3
Purity97%

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include Biginelli condensation and subsequent modifications to achieve the desired thiazole structure. The compound can be synthesized with high yields through careful control of reaction conditions and reagents used.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens.

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated promising MIC values against several bacterial strains, indicating its potential as an antimicrobial agent.
    • For instance, derivatives related to this compound showed MIC values in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus .
  • Biofilm Inhibition :
    • The compound exhibited significant antibiofilm activity, outperforming standard antibiotics such as ciprofloxacin in reducing biofilm formation by pathogenic bacteria .

Anticancer Activity

Thiazolo[3,2-a]pyrimidines have been investigated for their anticancer properties due to their ability to inhibit key cellular processes involved in tumor growth.

  • Cytotoxicity :
    • Various derivatives have shown cytotoxic effects against cancer cell lines with IC₅₀ values indicating effective concentrations for inhibiting cell proliferation.
    • For example, compounds related to this structure have been reported to exhibit cytotoxicity comparable to established anticancer drugs .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, some derivatives have been identified as inhibitors of topoisomerase enzymes, which are essential for DNA replication .

Case Studies

Several studies have focused on the biological evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Study on Antimicrobial Properties :
    • A study evaluated multiple derivatives for their antimicrobial efficacy and found that certain modifications significantly enhanced their potency against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment :
    • Research assessing the cytotoxic effects on various cancer cell lines demonstrated that modifications at specific positions on the thiazole ring could lead to improved anticancer activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial in optimizing the biological activity of thiazolo[3,2-a]pyrimidine derivatives. Key findings include:

  • Substituent Effects :
    • The presence of electron-withdrawing or electron-donating groups on the aromatic ring significantly influences the compound's activity.
    • Modifications at the 7-position of the thiazole ring were found to enhance both antimicrobial and anticancer activities .
  • Core Structure Importance :
    • The thiazolo[3,2-a]pyrimidine core is essential for maintaining biological activity; alterations that disrupt this core often result in decreased efficacy .

Q & A

Q. Table 1. Key Crystallographic Parameters from Representative Studies

ParameterValue ()Value ()
C5 Deviation (Å)0.2240.198
Dihedral Angle (°)80.9465.2
Hydrogen Bond (C—H···O) Length2.89 Å2.76 Å

Q. Table 2. Optimization of Amidation Reaction (Ethyl Carboxylate to Carboxamide)

ConditionYield ()Purity (HPLC)
Ethanol, 78°C85%>98%
Methanol, 65°C72%95%
Catalyst (NaOH)68%93%

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